molecular formula C10H9NO3 B11907292 4-Ethylbenzo[d]oxazole-2-carboxylic acid

4-Ethylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B11907292
M. Wt: 191.18 g/mol
InChI Key: XEZYZIQODWBHNM-UHFFFAOYSA-N
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Description

4-Ethylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound features a benzene ring fused to an oxazole ring, with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate to yield the desired oxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-2-methanol derivatives .

Scientific Research Applications

4-Ethylbenzo[d]oxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethylbenzo[d]oxazole-2-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Benzoxazole: Similar structure but lacks the ethyl group and carboxylic acid group.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Oxadiazole: Features an additional nitrogen atom in the ring structure.

Uniqueness: 4-Ethylbenzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-ethyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-2-6-4-3-5-7-8(6)11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

XEZYZIQODWBHNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)C(=O)O

Origin of Product

United States

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